5-{4-[(5-chloro-1,3-benzoxazol-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
This compound is a dual orexin receptor antagonist designed for the treatment of insomnia . Its chemical structure comprises a piperidine ring, a benzoxazole moiety, and a tetrahydropyrimidine-dione scaffold. The presence of the chlorine atom in the benzoxazole ring and the methyl substitutions on the piperidine core are crucial for its pharmacological activity .
Synthesis Analysis
The synthesis of this compound involves several steps, including the construction of the piperidine and benzoxazole rings, followed by the assembly of the tetrahydropyrimidine-dione. Detailed synthetic routes and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of this compound reveals its diazepane core, which forms the backbone. The benzoxazole group contributes to its pharmacological properties, while the triazole moiety enhances its bioavailability. The dual orexin receptor antagonism arises from interactions with specific binding sites in the brain .
Chemical Reactions Analysis
The compound undergoes metabolic transformations, including bioactivation and formation of reactive metabolites . Researchers have optimized its structure to minimize these liabilities while maintaining efficacy .
Mechanism of Action
Properties
IUPAC Name |
5-[4-[(5-chloro-1,3-benzoxazol-2-yl)amino]piperidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-22-10-14(16(25)23(2)18(22)26)24-7-5-12(6-8-24)20-17-21-13-9-11(19)3-4-15(13)27-17/h3-4,9-10,12H,5-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAHPDMPUNKBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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